molecular formula C23H15ClO6 B11675753 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate

Cat. No.: B11675753
M. Wt: 422.8 g/mol
InChI Key: GTFYVERHJDSZPR-UHFFFAOYSA-N
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Description

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromenone core, a methoxyphenoxy group, and a chlorobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of the chromenone core. This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions. The methoxyphenoxy group is then introduced via an etherification reaction, followed by the esterification of the resulting intermediate with 2-chlorobenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted chromenone compounds .

Scientific Research Applications

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group and chlorobenzoate moiety contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C23H15ClO6

Molecular Weight

422.8 g/mol

IUPAC Name

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 2-chlorobenzoate

InChI

InChI=1S/C23H15ClO6/c1-27-14-6-8-15(9-7-14)29-21-13-28-20-12-16(10-11-18(20)22(21)25)30-23(26)17-4-2-3-5-19(17)24/h2-13H,1H3

InChI Key

GTFYVERHJDSZPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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